
Gitoxin
概要
説明
Gitoxin (C₄₁H₆₄O₁₄; MW: 780.94) is a cardiac glycoside isolated from Digitalis lanata (Woolly Foxglove) . Structurally, it belongs to the cardenolide subclass, characterized by a steroid nucleus with a lactone ring at C-17 and three sugar moieties (digitoxose) at C-3 . This compound shares a core structure with digoxin and dithis compound but differs in hydroxylation patterns, which influence its pharmacokinetic and pharmacodynamic properties . It inhibits Na⁺/K⁺-ATPase, leading to increased intracellular Ca²⁺ and enhanced cardiac contractility . Beyond cardiovascular applications, this compound has been investigated for anti-cancer activity, particularly in ovarian and osteosarcoma cells .
準備方法
合成経路および反応条件
ジトキシンは、Digitalis lanataに含まれる別の配糖体であるラナトシドBの加水分解によって合成することができます。このプロセスには、次の手順が含まれます。
抽出: ラナトシドBは、Digitalis lanataの葉から抽出されます。
加水分解: ラナトシドBは、酸性条件下で加水分解され、ジトキシンが生成されます。この反応には通常、塩酸などの強酸が必要で、完全な加水分解を確保するために高温で行われます。
工業生産方法
ジトキシンの工業生産には、Digitalis lanataからの大規模な抽出と、純粋な化合物を得るための結晶化やクロマトグラフィーなどの精製プロセスが含まれます。 抽出と精製の効率は、ジトキシンの高収率と純度を確保するために重要です .
化学反応の分析
反応の種類
ジトキシンは、次のようないくつかの種類の化学反応を起こします。
酸化: ジトキシンは酸化されて、さまざまな酸化誘導体を形成する可能性があり、これらは異なる薬理学的特性を持つ可能性があります。
還元: 還元反応は、ジトキシンの配糖体結合を修飾することができ、その活性を変化させる可能性があります。
置換: 置換反応は、配糖体部分で起こり、新しい配糖体誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: さまざまな求核剤を制御された条件下で使用する、配糖体結合の置換に使用することができます。
主要な生成物
これらの反応から生成される主要な生成物には、ジトキシンのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれ潜在的に独自の薬理学的特性を持っています .
科学研究への応用
ジトキシンは、科学研究において幅広い用途があります。
化学: ジトキシンは、他の強心性配糖体とその誘導体の合成の出発物質として使用されます。
生物学: 心臓細胞で特に、強心性配糖体が細胞プロセスに及ぼす影響を研究するために使用されます。
医学: ジトキシンは、心房細動や心不全などの心臓疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Gitoxin has a wide range of applications in scientific research:
Chemistry: this compound is used as a starting material for the synthesis of other cardiac glycosides and their derivatives.
Biology: It is used to study the effects of cardiac glycosides on cellular processes, particularly in cardiac cells.
Medicine: this compound is investigated for its potential therapeutic effects in treating heart conditions such as atrial fibrillation and heart failure.
Industry: This compound and its derivatives are used in the pharmaceutical industry to develop new drugs with improved efficacy and safety profiles
作用機序
ジトキシンは、細胞膜全体の電気化学的勾配の維持に不可欠なナトリウム-カリウムATPase酵素を阻害することで、その効果を発揮します。この阻害は、細胞内ナトリウムレベルの上昇につながり、次にナトリウム-カルシウム交換体を通じたカルシウムイオンの流入を促進します。 細胞内カルシウムの増加は、心臓筋の収縮を強化し、ジトキシンを特定の心臓疾患の治療に効果的にします .
類似化合物との比較
Comparison with Structurally Similar Cardiac Glycosides
Structural Similarities and Differences
Gitoxin is closely related to other cardenolides (Table 1):
The C-16 hydroxyl group in this compound reduces lipophilicity compared to Dithis compound, altering tissue distribution and toxicity profiles .
Pharmacological Effects
Cardiac Inotropic Activity
- This compound vs. Digoxin: In guinea-pig hearts, this compound and Digoxin showed similar positive inotropic effects. However, this compound exhibited significantly lower toxicity (LD₅₀: this compound < Gitaloxin < Digoxin < Dithis compound) .
- Clinical Efficacy: In patients with congestive heart failure, intravenous this compound (1 mg) improved cardiac output more effectively than Digoxin, likely due to superior bioavailability and receptor binding .
Anti-Cancer Activity
- Ovarian Cancer: this compound inhibited invasion in 3D organotypic assays across five serous ovarian cancer cell lines (CaOV3, Ovcar4, Kuramochi, Snu-119, Tyk-nu) at 1 µM, comparable to Ouabain and Dithis compound .
Na⁺/K⁺-ATPase Isoform Affinity
This compound’s affinity for Na⁺/K⁺-ATPase isoforms varies by species and tissue (Table 2):
Isoform | Species | Relative Affinity (vs. Ouabain) | Reference |
---|---|---|---|
α1β1 | Porcine cortex | Low (similar to Digoxin) | |
α3β1 | Human erythrocytes | Moderate | |
α2β1 | Rat myocardium | High |
Pharmacokinetics
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining Gitoxin’s bioactivity in in vitro models?
- Methodological Answer : Use validated cell-based assays (e.g., cytotoxicity assays in cancer cell lines) with this compound concentrations spanning physiologically relevant doses (1 nM–10 µM). Include positive controls (e.g., dithis compound) and negative controls (vehicle-only treatment). Measure outcomes via ATP-based viability assays or apoptosis markers (e.g., caspase-3 activation). Ensure reproducibility by repeating experiments ≥3 times with technical replicates .
- Key Considerations : Validate purity via HPLC (>95%) and confirm compound stability under experimental conditions using mass spectrometry .
Q. How should researchers standardize protocols for isolating this compound from natural sources?
- Methodological Answer : Employ column chromatography (silica gel or HPLC) with solvent gradients optimized for cardiac glycosides. Validate extraction efficiency using spiked samples and recovery tests. Cross-reference spectral data (NMR, IR) with literature to confirm structural identity .
- Data Analysis : Quantify yield via calibration curves and report extraction efficiency (%) with error margins .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD). Report confidence intervals (95%) and effect sizes (Cohen’s d) .
- Common Pitfalls : Avoid omitting outlier justification or failing to account for heteroscedasticity in variance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vivo models?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Perform meta-analysis using random-effects models to quantify heterogeneity (I² statistic). Validate hypotheses via comparative pharmacokinetic studies measuring this compound bioavailability and tissue distribution .
- Case Study : Discrepancies in rodent vs. zebrafish models may arise from differences in serum protein binding; address this via equilibrium dialysis assays .
Q. What integrative strategies are recommended for studying this compound’s multi-target effects in cardiovascular research?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map this compound’s impact on Na⁺/K⁺-ATPase isoforms and downstream signaling (e.g., Src kinase pathways). Use pathway enrichment tools (DAVID, STRING) to identify overrepresented biological processes. Validate targets via siRNA knockdown or CRISPR-Cas9 .
- Data Interpretation : Apply Benjamini-Hochberg correction to adjust for multiple testing in omics datasets .
Q. How can researchers address reproducibility challenges in this compound’s mechanism-of-action studies?
- Methodological Answer : Adopt open-science practices: share raw data (e.g., via Zenodo), protocols (Protocols.io ), and code (GitHub). Use orthogonal assays (e.g., electrophysiology for ion flux, fluorescent probes for intracellular Ca²⁺) to confirm findings. Collaborate with independent labs for external validation .
- Example : Discrepancies in ERK phosphorylation results may stem from antibody specificity; validate via peptide competition assays .
Q. Methodological Design & Validation
Q. What criteria should guide the selection of animal models for this compound’s toxicological profiling?
- Methodological Answer : Prioritize models with translational relevance to human cardiac physiology (e.g., guinea pigs for action potential duration studies). Justify sample sizes via power analysis (α=0.05, β=0.2). Include biomarkers of organ damage (e.g., troponin for cardiotoxicity) and histopathology .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments .
Q. How can researchers optimize high-throughput screening (HTS) pipelines for this compound derivatives?
- Methodological Answer : Implement 384-well plate formats with robotic liquid handling. Use Z’-factor (>0.5) to validate assay robustness. Counter-screen against off-targets (e.g., hERG channels) to prioritize lead compounds. Apply structure-activity relationship (SAR) modeling to guide chemical modifications .
- Data Management : Curate results in FAIR-compliant databases (e.g., ChEMBL) .
Q. Data Contradiction & Synthesis
Q. What frameworks are effective for reconciling conflicting data on this compound’s apoptotic vs. anti-apoptotic roles?
- Methodological Answer : Apply the PICOT framework to refine research scope: Population (cell type), Intervention (dose/time), Comparison (untreated controls), Outcome (apoptosis markers), Time (exposure duration). Use sensitivity analysis to assess bias risk in published studies .
- Hypothesis Testing : Design co-culture experiments to evaluate microenvironmental influences (e.g., stromal cell interactions) .
Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?
- Methodological Answer : Use staggered dosing cohorts with staggered sacrifice timepoints. Monitor plasma levels via LC-MS and correlate with histopathological endpoints. Apply mixed-effects models to account for inter-individual variability .
- Reporting Standards : Align with OECD Test Guidelines for repeated-dose toxicity studies .
特性
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDZKPBAOKJBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871908 | |
Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4562-36-1 | |
Record name | Gitoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。